molecular formula C10H8F3N3O2 B13772339 Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- CAS No. 89427-22-5

Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-

Cat. No.: B13772339
CAS No.: 89427-22-5
M. Wt: 259.18 g/mol
InChI Key: HMWZHAXMGSDNNR-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. The compound 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole is distinguished by its substituents:

  • Nitro group (-NO₂) at position 4, an electron-withdrawing group influencing electronic distribution.
  • Trifluoromethyl (-CF₃) at position 2, enhancing lipophilicity and metabolic stability.
  • Methyl groups (-CH₃) at positions 5 and 6, which may modulate steric effects and solubility.

Properties

CAS No.

89427-22-5

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C10H8F3N3O2/c1-4-3-6-7(8(5(4)2)16(17)18)15-9(14-6)10(11,12)13/h3H,1-2H3,(H,14,15)

InChI Key

HMWZHAXMGSDNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using ortho-phenylenediamine and aldehydes or ketones. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Key analogues and their substituent effects:

Compound Name Substituents (Positions) Key Properties/Activities Evidence Source
5,6-Dimethyl-4-nitro-2-(trifluoromethyl)- 5,6: -CH₃; 4: -NO₂; 2: -CF₃ Hypothesized enhanced solubility due to methyl groups
5,6-Dichloro-4-nitro-2-(trifluoromethyl)- 5,6: -Cl; 4: -NO₂; 2: -CF₃ Antimicrobial, antiprotozoal activities
4,5-Dichloro-2-(trifluoromethyl)- 4,5: -Cl; 2: -CF₃ Herbicidal use; liver toxicity risks
4,5-Dichloro-6-nitro-2-(trifluoromethyl)- 4,5: -Cl; 6: -NO₂; 2: -CF₃ High logP (3.315) indicating lipophilicity

Key Observations:

  • Chlorine vs. Methyl Groups : Chlorine substituents (e.g., in 5,6-dichloro derivatives) enhance electrophilicity and bioactivity (e.g., antiprotozoal effects against Giardia intestinalis). Methyl groups may reduce toxicity but could lower potency compared to halogenated analogues.
  • Nitro Group Position : The 4-nitro substitution (as in the target compound) is less common than 5- or 6-nitro in antiprotozoal benzimidazoles. Positional changes significantly alter electronic properties and target interactions.
  • Trifluoromethyl Group : Universally present in analogues, this group enhances binding affinity to hydrophobic enzyme pockets, as seen in androgen receptor antagonists.

Physicochemical Properties

  • Lipophilicity : The 4,5-dichloro-6-nitro analogue has a calculated logP of 3.315, suggesting high membrane permeability. The target compound’s methyl groups may reduce logP, improving aqueous solubility.

Bioactivity Profiles

  • Antimicrobial Activity: 5,6-Dichloro-4-nitro derivatives exhibit nanomolar efficacy against protozoans like Trichomonas vaginalis. The target compound’s methyl groups might reduce such activity but improve safety profiles.
  • Anticancer Potential: 2-(Trifluoromethyl) benzimidazoles show cytotoxicity (e.g., IC₅₀ = 3 µM in leukemic cells). Methyl substituents could modify metabolic stability and off-target effects.
  • Herbicidal Use : 4,5-Dichloro-2-(trifluoromethyl)- is commercially used as a herbicide but poses liver toxicity risks.

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